molecular formula C22H21N3O5S2 B2703250 N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide CAS No. 1105242-99-6

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide

Cat. No.: B2703250
CAS No.: 1105242-99-6
M. Wt: 471.55
InChI Key: SLKHTTYUDMYKFM-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a heterocyclic sulfonamide derivative featuring a 1,2,4-oxadiazole ring fused to a thiophene scaffold. The sulfonamide moiety (-SO₂NH-) enhances hydrogen-bonding capacity and acidity, making it a candidate for interactions with biological targets.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-14-5-7-15(8-6-14)21-23-22(30-24-21)20-19(9-10-31-20)32(26,27)25(2)16-11-17(28-3)13-18(12-16)29-4/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKHTTYUDMYKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethoxyphenyl)-N-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure

The compound features a complex structure that includes:

  • A thiophene ring
  • An oxadiazole moiety
  • A sulfonamide group

This unique combination is hypothesized to contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, certain oxadiazole derivatives demonstrated cytotoxic activity against various cancer cell lines such as:

  • MCF-7 (breast cancer)
  • U-937 (acute monocytic leukemia)
  • CEM-13 (T acute lymphoblastic leukemia)

In particular, compounds similar to this compound have shown IC50 values in the micromolar range, indicating potent activity against these cancer types .

The mechanism by which these compounds exert their effects appears to involve:

  • Induction of apoptosis in cancer cells
  • Activation of key apoptotic pathways involving p53 and caspase activation .

Molecular docking studies suggest that these compounds may interact with specific receptors similarly to established anticancer agents like Tamoxifen, enhancing their potential as therapeutic agents .

Antimicrobial Activity

In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have shown that oxadiazole derivatives can exhibit:

  • Minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus.
  • Significant antibiofilm activity, which is crucial for preventing chronic infections .

Case Studies and Research Findings

StudyCompound TestedCell LineIC50 ValueMechanism
Oxadiazole DerivativeMCF-70.65 µMApoptosis induction
N-(3,5-dimethoxyphenyl) derivativeU-93710.38 µMp53 activation
Oxadiazole DerivativeStaphylococcus aureus0.22 µg/mLAntimicrobial action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Differences

The target compound is distinguished from analogs by its 1,2,4-oxadiazole core , which contrasts with triazole or thiadiazole systems in related molecules (Table 1).

Compound Core Heterocycle Key Substituents Functional Groups
Target compound 1,2,4-Oxadiazole 3,5-Dimethoxyphenyl, 4-methylphenyl Sulfonamide, methyl, methoxy
5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole 3,5-Dimethylphenyl, methylsulfanylbenzylidene Thioether, imine
N-(3,5-Dimethoxyphenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 1,2,4-Triazole Thiophen-2-yl, ethyl Acetamide, sulfanyl
2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide 1,2,4-Triazole 3,5-Dimethylphenyl, amino Acetamide, sulfanyl
  • Oxadiazole vs. Triazole/Thiadiazole: The 1,2,4-oxadiazole lacks the nitrogen or sulfur atom present in triazoles/thiadiazoles, reducing hydrogen-bonding donor capacity but increasing electron deficiency, which may enhance π-π stacking interactions .
  • Substituent Effects : The 3,5-dimethoxyphenyl group (strong electron-donating) contrasts with methyl or halogen substituents in analogs (e.g., 3,5-dimethylphenyl in ), altering lipophilicity and metabolic stability.

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy : The absence of C=O stretches (~1660–1680 cm⁻¹) in the target compound (replaced by oxadiazole C=N vibrations) differentiates it from hydrazinecarbothioamide precursors . Sulfonamide N-H stretches (~3300 cm⁻¹) are comparable to acetamide N-H in analogs .

Q & A

Q. How can the sulfonamide group in the compound be confirmed spectroscopically?

The sulfonamide group (-SO₂NH-) can be confirmed using a combination of IR spectroscopy and ¹H/¹³C NMR .

  • IR : Look for characteristic stretching vibrations at ~1330–1350 cm⁻¹ (asymmetric S=O) and ~1150–1160 cm⁻¹ (symmetric S=O), alongside N-H stretching (~3250–3350 cm⁻¹) .
  • ¹H NMR : The sulfonamide proton (if not methylated) appears as a broad singlet near δ 7.5–8.5 ppm , while the methyl group attached to nitrogen (N-CH₃) resonates at δ 3.0–3.5 ppm .
  • ¹³C NMR : The sulfonamide sulfur-linked carbon appears at δ 125–135 ppm , distinct from other sulfur-containing moieties .

Q. What are the key structural features influencing the compound’s solubility for in vitro assays?

The compound’s solubility is governed by:

  • Hydrophobic moieties : The 4-methylphenyl and thiophene rings reduce aqueous solubility.
  • Polar groups : The sulfonamide and 1,2,4-oxadiazole groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF).
    Methodological note : Pre-screen solubility in solvent mixtures (e.g., DMSO/PBS or THF/H₂O) at concentrations ≤1 mM to avoid precipitation in biological assays .

Advanced Research Questions

Q. How can the synthesis of the 1,2,4-oxadiazole ring be optimized to improve yield and purity?

The oxadiazole ring formation typically involves cyclization of amidoximes with carboxylic acid derivatives. Key optimization steps:

  • Catalyst selection : Use Pd(OAc)₂ or CuI to accelerate cyclization (reducing side reactions like nitrile hydrolysis) .
  • Solvent choice : Anhydrous 1,4-dioxane or DMF at 80–100°C minimizes byproducts .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from acetone/water mixtures improves purity (>95%) .

Q. How can contradictory biological activity data (e.g., enzyme inhibition vs. cell viability assays) be resolved?

Contradictions may arise from:

  • Off-target effects : Validate specificity via competitive binding assays or CRISPR knockouts of suspected off-target proteins .
  • Metabolic instability : Perform LC-MS stability studies in cell lysates to assess degradation products .
  • Solubility artifacts : Compare dose-response curves in multiple solvent systems (e.g., DMSO vs. cyclodextrin-based formulations) .

Q. What analytical methods are critical for resolving crystallographic disorder in the thiophene-sulfonamide moiety?

X-ray crystallography combined with Hirshfeld surface analysis and DFT calculations can address disorder:

  • Data collection : Use high-resolution (<1.0 Å) synchrotron data to resolve overlapping electron densities .
  • Refinement : Apply restraints to bond lengths/angles for the sulfonamide and oxadiazole groups using software like SHELXL .
  • Validation : Cross-check with solid-state NMR to confirm hydrogen-bonding patterns (e.g., C–H···N interactions stabilizing the oxadiazole ring) .

Q. How can the compound’s stability under oxidative conditions be evaluated for long-term storage?

  • Forced degradation studies : Expose the compound to 3% H₂O₂ in methanol at 40°C for 24–48 hours. Monitor via HPLC for sulfoxide/sulfone formation (retention time shifts) .
  • Accelerated stability testing : Store at 25°C/60% RH and 40°C/75% RH for 6 months. Use LC-MS to detect hydrolysis products (e.g., cleavage of the oxadiazole ring) .

Data Contradiction Analysis

Q. Discrepancies in reported IC₅₀ values across kinase inhibition studies: How to identify the source?

  • Assay conditions : Compare buffer pH (e.g., Tris vs. HEPES), ATP concentrations (Km vs. non-physiological levels), and detection methods (fluorescence quenching vs. radiometric) .
  • Protein purity : Validate kinase preparation via SDS-PAGE (>95% purity) and activity assays (e.g., ADP-Glo™) .
  • Statistical rigor : Apply Grubbs’ test to identify outliers in replicate experiments (p < 0.05) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Confirmation

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Sulfonamide (-SO₂NH-)1330, 11507.8 (s, 1H)132.5 (C-SO₂)
1,2,4-Oxadiazole1600 (C=N)-165.2 (C=N)
Thiophene-S690 (C-S)7.1–7.3 (m, 2H)128.4 (C-Thiophene)

Q. Table 2. Solvent Systems for Purification

Step Solvent Ratio Purpose
Crude extractionCH₂Cl₂/H₂O (3:1)Remove unreacted starting materials
Column chromatographyHexane/EtOAc (4:1 → 1:2)Isolate oxadiazole-sulfonamide core
RecrystallizationAcetone/H₂O (9:1)Obtain high-purity crystals (>98%)

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